AGN 205327 is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. It is classified primarily as a small molecule inhibitor, specifically targeting certain biological pathways that are implicated in various diseases. The compound's development is rooted in the need for effective treatments for conditions such as cancer and autoimmune diseases, where conventional therapies may be insufficient.
The compound was developed through a collaborative effort involving academic and pharmaceutical researchers who aimed to design and synthesize novel inhibitors. The initial studies focused on identifying compounds that could effectively modulate specific protein interactions involved in disease progression.
AGN 205327 falls under the category of pharmacological agents, particularly within the subclass of kinase inhibitors. This classification is significant because kinases are crucial in regulating cellular functions, and their dysregulation is often linked to pathological conditions.
The synthesis of AGN 205327 involves several steps, employing both organic synthesis techniques and medicinal chemistry strategies. The primary method used is a multi-step synthetic route that incorporates:
The synthesis typically begins with readily available starting materials, which undergo reactions such as:
These reactions are carefully optimized to maximize yield and purity, often monitored using techniques like Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC).
The molecular structure of AGN 205327 can be described as a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, forming a specific three-dimensional conformation that is essential for its biological activity.
Key structural data includes:
AGN 205327 participates in various chemical reactions relevant to its function as an inhibitor. These include:
The reactivity profile of AGN 205327 suggests it can form stable complexes with its targets, often characterized by:
The mechanism of action for AGN 205327 involves its selective inhibition of specific kinases or other proteins implicated in disease pathways. Upon binding to the active site of these proteins, AGN 205327 disrupts their normal function, leading to downstream effects such as:
Quantitative data from assays indicate that AGN 205327 exhibits a high degree of specificity for its targets, with IC50 values typically in the low nanomolar range.
AGN 205327 has potential applications in various scientific fields, including:
AGN 205327 emerged from advanced medicinal chemistry efforts to target Retinoic Acid Receptors (RARs) with unprecedented subtype specificity. RARs (α, β, γ) and Retinoid X Receptors (RXRs) are nuclear hormone receptors that heterodimerize to regulate gene expression. Early retinoids like all-trans retinoic acid (ATRA) non-selectively activated all RAR subtypes and RXRs, leading to off-target effects and toxicity [2] [4]. AGN 205327 was designed to overcome these limitations by exploiting structural differences in RAR ligand-binding domains (LBDs). Computational modeling revealed that RARγ possesses a more compact hydrophobic pocket than RARα/β, enabling preferential binding through steric optimization [1] [5].
A key strategy involved introducing a rigid naphthalene-derived core and a polar carboxylate terminus, mimicking natural retinoic acid’s carboxylic acid group critical for salt-bridge formation with RARs’ conserved Arg residue. Unlike predecessors, AGN 205327 incorporated a methyl-oxime side chain to sterically hinder RXR binding while maintaining RARγ affinity [1] [3]. This yielded a compound with >100-fold selectivity for RARγ over RXR and distinct potency across RAR subtypes (EC₅₀: RARα = 3,766 nM; RARβ = 734 nM; RARγ = 32 nM) [1] [3].
Table 1: Receptor Affinity Profile of AGN 205327
Receptor Subtype | EC₅₀ (nM) | Selectivity vs. RARγ |
---|---|---|
RARα | 3,766 | 118-fold weaker |
RARβ | 734 | 23-fold weaker |
RARγ | 32 | Reference |
RXR | No inhibition | Not applicable |
AGN 205327 represents the culmination of iterative refinements of first-generation retinoids. Early analogues like TTNPB (pan-RAR agonist) and ATRA demonstrated therapeutic potential in acute promyelocytic leukemia (APL) by binding PML-RARα fusion oncoproteins, inducing differentiation [2] [4]. However, their pan-RAR activity caused mucocutaneous toxicity and teratogenicity. Second-generation analogues (e.g., Am80/Tamibarotene) improved RARα/β selectivity but lacked RARγ specificity and still activated RXRs [5].
AGN 205327 evolved from scaffold-hopping approaches focused on RARγ’s role in metabolic and cardiovascular diseases. Studies showed RARγ-selective agonists inhibit hyperglycemia-induced cardiomyocyte apoptosis by downregulating renin-angiotensin system (RAS) components like angiotensinogen and AT1R [4]. This biological insight drove the shift from oncology-focused retinoids to metabolically targeted agents. By retaining TTNPB’s rigid tetrahydronaphthalene core but replacing its flexible polyene tail with a methyl-oxime linker, AGN 205327 achieved unprecedented RARγ bias while eliminating RXR cross-reactivity [1] [4].
Table 2: Structural and Functional Evolution of Key Retinoids
Compound | Key Structural Features | Selectivity Profile | Therapeutic Limitations |
---|---|---|---|
ATRA (1st-gen) | Linear polyene + carboxylic acid | Pan-RAR/RXR agonist | Non-specific toxicity |
Tamibarotene (2nd-gen) | Tetrahydronaphthalene + benzoic acid | RARα/β agonist | RARγ/RXR inhibition |
AGN 205327 | Oxime-modified naphthalene + carboxylate | RARγ ≫ RARβ > RARα; No RXR inhibition | None reported in design phase |
The synthesis of AGN 205327 (CAS: 2070018-29-8; MW: 390.47 g/mol; Formula: C₂₄H₂₆N₂O₃) involved strategic modifications to optimize receptor specificity and metabolic stability [1] [3]:
These changes resulted in a compound with nanomolar RARγ potency (EC₅₀ = 32 nM) and negligible activity against RXR even at 10 µM [1] [3]. The SMILES string (CC1(C)CCC(C)(C)C2=C1C=CC(/C(C3=CC4=CC(C(O)=O)=CC=C4N3)=N\O)=C2
) reflects these critical features: the oxime bridge (=N\O
), carboxylate (C(O)=O
), and sterically shielded quaternary centers ((C)(C)
) [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7